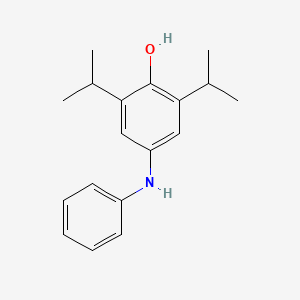

4-anilino-2,6-diisopropylphenol

CAS No.: 10283-22-4

Cat. No.: VC11141460

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10283-22-4 |

|---|---|

| Molecular Formula | C18H23NO |

| Molecular Weight | 269.4 g/mol |

| IUPAC Name | 4-anilino-2,6-di(propan-2-yl)phenol |

| Standard InChI | InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)20)19-14-8-6-5-7-9-14/h5-13,19-20H,1-4H3 |

| Standard InChI Key | YCKSKCBZMUNZAY-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2 |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

4-Anilino-2,6-diisopropylphenol (IUPAC name: 4-(phenylamino)-2,6-bis(propan-2-yl)phenol) is a tertiary phenol featuring:

-

A central phenolic ring substituted with isopropyl groups at the 2- and 6-positions.

-

An anilino group (phenylamino) at the 4-position.

Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₈H₂₃NO |

| Molecular Weight | 269.38 g/mol |

| LogP (Predicted) | ~4.8 (high lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 2 donors (NH, OH), 2 acceptors (N, O) |

Structural analogs such as 4-amino-2,6-diisopropylphenol (CAS 1988-15-4) share similar backbone features but lack the phenylamino substitution . The addition of the anilino group enhances aromatic stacking potential and modifies electronic properties, which may influence reactivity and biological activity .

Synthetic Pathways and Catalytic Strategies

While no direct synthesis of 4-anilino-2,6-diisopropylphenol is documented, plausible routes can be inferred from related methodologies:

Amination of 2,6-Diisopropylphenol

The gas-phase catalytic amination of 2,6-diisopropylphenol with aniline derivatives could yield the target compound. A patented method for synthesizing 2,6-diisopropyl aniline (CAS 24544-04-5) employs a Pd/MgO-Al₂O₃/Al₂O₃ catalyst under atmospheric pressure, achieving 76% selectivity for the desired product at 220°C . Adapting this protocol for N-phenylation may require:

-

Substituting ammonia with aniline in the reaction feed.

-

Optimizing temperature (180–250°C) and hydrogen flow rates to prevent over-reduction .

Challenges in Selectivity

Competing reactions such as ring amination (yielding diisopropylaminophenol) or dealkylation are common in phenolic amination . For example, 2,6-diisopropylphenol amination at 180°C produces 27.1% target aniline and 72.4% ring-aminated byproducts . Catalyst design (e.g., Pd loading, support composition) is critical to directing selectivity toward the anilino derivative.

Physicochemical and Spectroscopic Properties

Thermal Stability

Analogous compounds like 4-methyl-2,6-diisopropylphenol (CID 96626) exhibit high thermal stability, with decomposition temperatures exceeding 250°C . The anilino group’s electron-donating effects may further stabilize the phenolic ring against oxidative degradation.

Solubility Profile

-

Lipid Solubility: Predicted logP of ~4.8 suggests high miscibility in nonpolar solvents (e.g., hexane, chloroform) .

-

Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups .

Spectroscopic Signatures

-

¹H NMR: Expected signals at δ 1.2–1.4 (isopropyl CH₃), δ 4.5–5.0 (NH, OH), and δ 6.5–7.5 (aromatic protons) .

-

IR: Strong O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

Pharmacological and Industrial Applications

GABA Receptor Modulation

Structural analogs like 4-iodo-2,6-diisopropylphenol (4-I-Pro) exhibit anticonvulsant and anxiolytic activity by potentiating GABAₐ receptor Cl⁻ currents . While 4-I-Pro lacks sedative effects due to reduced direct receptor activation , the anilino derivative’s bulkier substituent may alter binding kinetics, warranting targeted studies.

Agrochemical Intermediates

2,6-Diisopropyl aniline derivatives are precursors to herbicides and fungicides . The anilino group’s electron-rich nature could enhance interactions with enzymatic targets in pest control agents.

Material Science

High thermal stability and lipophilicity make this compound a candidate for:

Future Research Directions

-

Synthetic Optimization: Screen catalyst systems (e.g., Ru/Pd bimetallics) to improve anilino selectivity.

-

Pharmacokinetic Studies: Assess blood-brain barrier penetration and metabolic pathways.

-

Ecotoxicology: Evaluate biodegradation and aquatic toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume